molecular formula C12H13N3 B1274179 6-Methyl-N-(6-methyl-2-pyridyl)pyridin-2-amine CAS No. 85895-80-3

6-Methyl-N-(6-methyl-2-pyridyl)pyridin-2-amine

Cat. No. B1274179
CAS RN: 85895-80-3
M. Wt: 199.25 g/mol
InChI Key: TXCRGQRREQQMIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07538931B2

Procedure details

To a flask were added 0.76 g 6-methyl-2-aminopyridine, 1.0 g 2-bromo-6-methylpyridine, 0.95 g sodium tert-butoxide, 0.16 g 1,1′-bis(diphenylphosphino)ferrocene and 50 ml toluene. The mixture was purged thoroughly with nitrogen and 0.14 g of tris(dibenzylideneacetone)d2-propanollladium (0) was added and the mixture was heated to 80 C under nitrogen for 3 hours. After cooling to 22 C and quenching with 50 ml water, the product was extracted twice with ethyl acetate and washed twice with water. After filtration and solvent removal, the product was dissolved in 50 ml tert-butyl methyl ether and extracted into 60 ml 1M hydrochloric acid. Methanol was added and the mixture was heated to dissolve the solids and the organic layer was removed. The aqueous layer was basified with 3M sodium hydroxide solution, the product was extracted with tert-butyl methyl ether and washed with water. Following removal of solvent, an oil was obtained that was carried directly into the next step.
Quantity
0.76 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.95 g
Type
reactant
Reaction Step One
Quantity
0.16 g
Type
catalyst
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:7]=[C:6]([NH2:8])[CH:5]=[CH:4][CH:3]=1.Br[C:10]1[CH:15]=[CH:14][CH:13]=[C:12]([CH3:16])[N:11]=1.CC(C)([O-])C.[Na+]>C1(P(C2C=CC=CC=2)[C-]2C=CC=C2)C=CC=CC=1.[C-]1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=C1.[Fe+2].C1(C)C=CC=CC=1>[CH3:1][C:2]1[N:7]=[C:6]([NH:8][C:10]2[CH:15]=[CH:14][CH:13]=[C:12]([CH3:16])[N:11]=2)[CH:5]=[CH:4][CH:3]=1 |f:2.3,4.5.6|

Inputs

Step One
Name
Quantity
0.76 g
Type
reactant
Smiles
CC1=CC=CC(=N1)N
Name
Quantity
1 g
Type
reactant
Smiles
BrC1=NC(=CC=C1)C
Name
Quantity
0.95 g
Type
reactant
Smiles
CC(C)([O-])C.[Na+]
Name
Quantity
0.16 g
Type
catalyst
Smiles
C1(=CC=CC=C1)P([C-]1C=CC=C1)C1=CC=CC=C1.[C-]1(C=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.[Fe+2]
Name
Quantity
50 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was purged thoroughly with nitrogen and 0.14 g of tris(dibenzylideneacetone)d2-propanollladium (0)
ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated to 80 C under nitrogen for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to 22 C
CUSTOM
Type
CUSTOM
Details
quenching with 50 ml water
EXTRACTION
Type
EXTRACTION
Details
the product was extracted twice with ethyl acetate
WASH
Type
WASH
Details
washed twice with water
FILTRATION
Type
FILTRATION
Details
After filtration and solvent removal
DISSOLUTION
Type
DISSOLUTION
Details
the product was dissolved in 50 ml tert-butyl methyl ether
EXTRACTION
Type
EXTRACTION
Details
extracted into 60 ml 1M hydrochloric acid
ADDITION
Type
ADDITION
Details
Methanol was added
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
DISSOLUTION
Type
DISSOLUTION
Details
to dissolve the solids
CUSTOM
Type
CUSTOM
Details
the organic layer was removed
EXTRACTION
Type
EXTRACTION
Details
the product was extracted with tert-butyl methyl ether
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
removal of solvent
CUSTOM
Type
CUSTOM
Details
an oil was obtained

Outcomes

Product
Name
Type
Smiles
CC1=CC=CC(=N1)NC1=NC(=CC=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.